Benzo[b]cyclopenta[e][1,4]diazepine
CAS No.: 267-06-1
Cat. No.: VC20681946
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 267-06-1 |
|---|---|
| Molecular Formula | C12H8N2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | cyclopenta[b][1,5]benzodiazepine |
| Standard InChI | InChI=1S/C12H8N2/c1-2-6-12-11(5-1)13-8-9-4-3-7-10(9)14-12/h1-8H |
| Standard InChI Key | VFYWQXFIYKXCIW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC3=CC=CC3=N2 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
Benzo[b]cyclopenta[e] diazepine consists of a benzene ring fused to a seven-membered diazepine ring, which is further annulated with a cyclopentane moiety. The numbering system follows IUPAC conventions, with the diazepine nitrogen atoms positioned at the 1 and 4 positions . The cyclopenta fusion introduces steric constraints that influence the molecule’s conformational flexibility and binding interactions.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Registry Number | 267-06-1 | |
| IUPAC Name | 1,5-Diazabenzazulene | |
| SMILES Notation | C1CCC2(C1)C3=NC4=CC=CC=C4N2C3 |
Spectroscopic and Computational Data
The compound’s InChIKey (RATBLBDXJOSSFI-UHFFFAOYSA-N) and InChI string provide identifiers for computational modeling and database retrieval . X-ray crystallography and NMR studies reveal a non-planar structure due to the cyclopentane ring’s puckering, which affects its electronic distribution and intermolecular interactions .
Synthetic Methodologies
Classical Cyclocondensation Approaches
Early syntheses relied on cyclocondensation reactions between o-phenylenediamine derivatives and cyclopentanone precursors. For example, Mohsin and Qadir (2015) highlighted the use of acid-catalyzed cyclization to form the diazepine ring, though yields were moderate (40–60%) .
Modern Catalytic Strategies
Recent advances employ transition-metal catalysis for improved efficiency. A 2022 study demonstrated a one-pot synthesis using a ppm-level Pd-catalyzed carbonylative Sonogashira reaction followed by aza-Michael addition, achieving yields up to 90% . This method leverages 1,3-ynones as intermediates, enabling rapid access to diverse derivatives.
Table 2: Comparison of Synthetic Methods
Pharmacological Activities
Cytotoxic and Anticancer Properties
Derivatives of benzo[b]cyclopenta[e][1, diazepine exhibit promising cytotoxic profiles. For instance, a 2020 study reported a tetrahydro-N-(3-nitrophenyl) analogue (CID 3077051) with IC₅₀ values of 17.16 ± 1.54 μM against MCF-7 breast cancer cells, comparable to doxorubicin . The nitro group at the 3-position enhances electron-withdrawing effects, potentiating DNA intercalation .
Central Nervous System (CNS) Effects
The parent structure shows affinity for GABAₐ receptors, a hallmark of 1,4-benzodiazepines. SAR studies indicate that substitutions on the ethanamine side chain (e.g., 2-methylphenyl in CID 3077043) modulate anxiolytic and sedative activities by altering receptor binding kinetics .
Table 3: Pharmacological Data for Select Derivatives
| Compound (CID) | Target Activity | IC₅₀/EC₅₀ (μM) | Cell Line/Model | Source |
|---|---|---|---|---|
| 3077043 | Anxiolytic | 0.12 ± 0.03 | Rat hippocampal | |
| 3077051 | Cytotoxic | 17.16 ± 1.54 | MCF-7 | |
| 133307-90-1 | Anticonvulsant | 2.5 ± 0.4 | Zebrafish |
Structure-Activity Relationships (SAR)
Role of the Diazepine Ring
The diazepine ring’s conformation critically influences biological activity. Rigidifying the ring via cyclopentane annulation (as in benzo[b]cyclopenta[e][1, diazepine) enhances receptor selectivity but reduces metabolic stability . Introducing electron-deficient substituents (e.g., nitro groups) improves anticancer potency by facilitating redox cycling .
Side Chain Modifications
Ethylamine side chains, as seen in CID 3077043 and CID 3077051, are optimal for CNS penetration. Bulky aryl groups (e.g., 2-methylphenyl) hinder P-glycoprotein efflux, prolonging half-life .
Applications and Future Directions
Drug Development
The scaffold’s versatility supports its use in designing dual-acting agents. For example, hybrid molecules incorporating pyrazole or oxazole moieties (e.g., compound 9 in ) exhibit multimodal cytotoxicity and anti-inflammatory effects.
Molecular Imaging
Radiolabeled derivatives (e.g., -analogues) are under investigation for positron emission tomography (PET) imaging of GABAₐ receptors in neurodegenerative diseases .
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